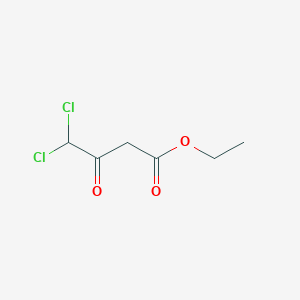![molecular formula C23H28N2O5S B15129846 Phenothiazine, 10-[3-(dimethylamino)-2-methylpropyl]-2-methoxy-, maleate (1](/img/structure/B15129846.png)
Phenothiazine, 10-[3-(dimethylamino)-2-methylpropyl]-2-methoxy-, maleate (1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenothiazine, 10-[3-(dimethylamino)-2-methylpropyl]-2-methoxy-, maleate (1:1) is a chemical compound with the molecular formula C23H28N2O5S. It is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties. This compound is used in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenothiazine, 10-[3-(dimethylamino)-2-methylpropyl]-2-methoxy-, maleate involves several steps. One common method includes the reaction of phenothiazine with 3-(dimethylamino)-2-methylpropyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with methoxyacetyl chloride to introduce the methoxy group. Finally, the compound is treated with maleic acid to form the maleate salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Phenothiazine, 10-[3-(dimethylamino)-2-methylpropyl]-2-methoxy-, maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products
Oxidation: Phenothiazine sulfoxide or sulfone.
Reduction: Reduced phenothiazine derivatives.
Substitution: Substituted phenothiazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Phenothiazine, 10-[3-(dimethylamino)-2-methylpropyl]-2-methoxy-, maleate is used in various scientific research fields:
Chemistry: As a building block for synthesizing other complex molecules.
Biology: Studying its effects on biological systems and its potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential therapeutic applications.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects by interacting with various molecular targets and pathways. It acts as an antagonist on dopaminergic receptors (subtypes D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1), alpha1/alpha2 receptors, and muscarinic receptors (M1/M2). These interactions lead to a range of pharmacological effects, including sedation, antiemesis, and antipsychotic properties .
Comparaison Avec Des Composés Similaires
Phenothiazine, 10-[3-(dimethylamino)-2-methylpropyl]-2-methoxy-, maleate is unique due to its specific substitution pattern and the presence of the maleate salt. Similar compounds include:
Acepromazine: Used as a sedative and antiemetic in veterinary medicine.
Promethazine: Used as an antihistamine and antiemetic.
Methotrimeprazine: Used for its antipsychotic and antihistamine properties.
These compounds share a phenothiazine core but differ in their substituents and specific pharmacological applications.
Propriétés
Formule moléculaire |
C23H28N2O5S |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine |
InChI |
InChI=1S/C19H24N2OS.C4H4O4/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;5-3(6)1-2-4(7)8/h5-11,14H,12-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
IFLZPECPTYCEBR-WLHGVMLRSA-N |
SMILES isomérique |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [[(3R,4R)-4-methyl-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl](/img/structure/B15129767.png)
![[17-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B15129770.png)
![Benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]-](/img/structure/B15129778.png)

![5,7-dihydroxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one](/img/structure/B15129799.png)
![N-[6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B15129803.png)








